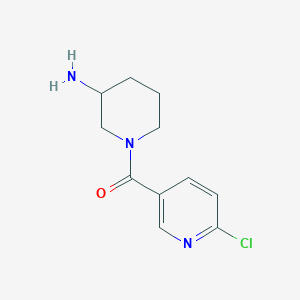

(3-Aminopiperidin-1-yl)(6-chloropyridin-3-yl)methanone

Description

(3-Aminopiperidin-1-yl)(6-chloropyridin-3-yl)methanone is a heterocyclic compound featuring a piperidine ring substituted with an amine group at the 3-position, linked via a carbonyl group to a 6-chloropyridin-3-yl moiety. This structure confers unique physicochemical and biological properties, making it relevant in medicinal chemistry and agrochemical research. Its molecular formula is C₁₁H₁₄ClN₃O, with a molecular weight of 239.71 g/mol .

Properties

IUPAC Name |

(3-aminopiperidin-1-yl)-(6-chloropyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O/c12-10-4-3-8(6-14-10)11(16)15-5-1-2-9(13)7-15/h3-4,6,9H,1-2,5,7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWAPSOHEDDKGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CN=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

(3-Aminopiperidin-1-yl)(6-chloropyridin-3-yl)methanone plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves binding to the active site of the enzyme, altering its activity and subsequently affecting the biochemical pathway it is involved in.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it can alter metabolic fluxes within the cell, impacting overall cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired biological response. Toxicity studies have indicated that excessively high doses can cause significant harm to the organism, highlighting the importance of dosage optimization.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It may affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. Understanding these interactions is crucial for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The efficiency of transport and distribution can affect the compound’s bioavailability and overall efficacy.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function can be influenced by its localization, as different cellular environments may affect its interactions with biomolecules. Understanding its subcellular distribution is essential for elucidating its mechanism of action and potential therapeutic applications.

Biological Activity

(3-Aminopiperidin-1-yl)(6-chloropyridin-3-yl)methanone is a compound characterized by its unique structural features, including a piperidine ring and a chloropyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating various molecular targets.

The biological activity of this compound primarily involves its interactions with specific receptors and enzymes. It is believed to act as a selective modulator of certain biological pathways, potentially influencing processes such as:

- Neurotransmitter Regulation : The compound may interact with GABA receptors, thereby exhibiting anxiolytic properties.

- Androgen Receptor Modulation : Similar to other SARMs (Selective Androgen Receptor Modulators), it might selectively bind to androgen receptors, which could lead to muscle growth and improved bone density.

Biological Activity Data

The following table summarizes key findings on the biological activity of this compound from various studies:

Case Study 1: Anxiolytic Potential

In a study examining the anxiolytic effects of this compound, researchers utilized rodent models to assess behavioral changes. The results indicated that administration of the compound resulted in decreased anxiety-like behaviors, as measured by elevated plus maze tests. This suggests a potential therapeutic application in treating anxiety disorders.

Case Study 2: Muscle Growth in Animal Models

Another investigation focused on the anabolic properties of the compound. In this study, male rats were administered varying doses of this compound over four weeks. The results showed a statistically significant increase in lean muscle mass compared to control groups, indicating its potential utility in conditions involving muscle wasting.

Safety and Toxicology

Preliminary safety assessments indicate that this compound exhibits moderate toxicity levels. According to safety data sheets, it may cause skin irritation and serious eye damage upon exposure . Further toxicological studies are necessary to fully understand its safety profile.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the treatment of various diseases:

- Anticancer Activity : Research indicates that derivatives of piperidine compounds exhibit anticancer properties. The structural features of (3-Aminopiperidin-1-yl)(6-chloropyridin-3-yl)methanone may contribute to its efficacy against specific cancer types by interacting with biological targets involved in tumorigenesis .

- Antimicrobial Properties : The compound has shown promise in antimicrobial studies, indicating its potential as a lead compound for developing new antibiotics. Its unique structure allows it to interact with microbial enzymes or receptors, disrupting their function .

Neuropharmacology

The piperidine moiety is known for its role in modulating neurotransmitter systems. Compounds similar to this compound have been studied for their effects on:

- Cognitive Enhancement : Some studies suggest that piperidine derivatives can enhance cognitive functions, making them candidates for treating neurodegenerative diseases like Alzheimer's .

- Anxiolytic Effects : The compound may also exhibit anxiolytic properties, potentially providing relief from anxiety disorders through modulation of GABAergic systems .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : It can be used to synthesize more complex structures through various reactions such as nucleophilic substitutions and coupling reactions. This versatility is crucial in developing new pharmaceuticals and agrochemicals .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared to five analogues (Table 1), focusing on substituent variations, ring systems, and functional groups:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Potential Applications |

|---|---|---|---|---|

| (3-Aminopiperidin-1-yl)(6-chloropyridin-3-yl)methanone (Target) | C₁₁H₁₄ClN₃O | 239.71 | Piperidine (6-membered), 3-amino, 6-Cl-pyridine | Agrochemical intermediates |

| (3-Aminopyrrolidin-1-yl)(6-chloropyridin-3-yl)methanone | C₁₀H₁₂ClN₃O | 225.68 | Pyrrolidine (5-membered), 3-amino, 6-Cl-pyridine | Bioactive molecule synthesis |

| (4-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone | C₁₁H₁₅N₃O₂ | 221.26 | Piperidine, 4-amino, 6-OH-pyridine | Pharmaceutical lead optimization |

| 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone | C₇H₃ClF₃NO | 209.55 | Trifluoroethanone, 6-Cl-pyridine | Insecticide precursor |

| (3R)-3-Methylpiperidin-1-ylmethanone | C₁₅H₁₇N₃O | 255.32 | Quinoxaline ring, 3-methylpiperidine | Kinase inhibitor candidates |

Preparation Methods

Amide Coupling Method

The amide bond formation between 3-aminopiperidine and 6-chloronicotinic acid is typically catalyzed by coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

- React 3-aminopiperidine (or its protected form) with 6-chloronicotinic acid in a polar aprotic solvent such as DMF.

- Add HATU and DIPEA to activate the acid and facilitate amide bond formation.

- Stir the reaction at room temperature and monitor progress by LC-MS.

- Purify the product by preparative HPLC under basic conditions.

| Reagents | Amounts | Conditions | Yield (%) | Product Description |

|---|---|---|---|---|

| 3-Aminopiperidine (or Boc-protected) | 4 mmol | Room temperature, DMF | 98 | Boc-protected (6-chloropyridin-3-yl)(piperidin-1-yl)methanone as orange oil |

| 6-Chloronicotinic acid | 4.4 mmol (1.1 equiv) | |||

| HATU | 4.4 mmol (1.1 equiv) | |||

| DIPEA | 12 mmol (3 equiv) |

Reductive Amination Method

Reductive amination is used to attach various substituents to the aminopiperidine scaffold, starting from aldehydes and the amine precursor.

- Mix the amine (3-aminopiperidine derivative) with an aldehyde in the presence of DIPEA and a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)_3).

- Conduct the reaction in solvents like DCM or DMF at room temperature overnight.

- After reaction completion (monitored by LC-MS), quench with aqueous sodium bicarbonate, extract the product, and purify by preparative HPLC.

| Reagents | Amounts | Conditions | Yield (%) | Product Description |

|---|---|---|---|---|

| 3-Aminopiperidine derivative | 0.10 mmol | Room temperature, DCM/DMF | 71-80 | (6-chloropyridin-3-yl)(3-aminopiperidin-1-yl)methanone derivatives |

| Aldehyde (e.g., o-tolualdehyde) | 1.2-1.5 equiv | |||

| DIPEA | 3-4 equiv | |||

| NaBH(OAc)_3 | 1.7-2.5 equiv |

- LC-MS (basic): $$t_r = 1.03$$ min; $$[M+H]^+ = 344.19$$

- ^1H NMR (400 MHz, DMSO): δ 8.69 (dd, J = 2.4, 7.4 Hz, 1H), 8.54 (dd, J = 1.7, 13.1 Hz, 1H), 7.99 (dt, J = 2.1, 21.5 Hz, 1H), 7.26–7.08 (m, 4H), 3.66–3.53 (m, 4H), 3.40–3.35 (m, 2H), 2.73 (m, 1H), 2.66–2.55 (m, 3H), 2.31 (d, J = 18.1 Hz, 3H), 1.81 (m, 1H), 1.69 (m, 1H).

Research Findings and Optimization Notes

- The amide coupling using HATU and DIPEA in DMF provides high yields (up to 98%) and is efficient for preparing the Boc-protected intermediates.

- Reductive amination is versatile for introducing various substituents on the piperidine ring, allowing structural diversification.

- Reaction monitoring by LC-MS and purification by preparative HPLC under basic conditions ensure high purity of the final products.

- Protection/deprotection steps (e.g., Boc group removal by HCl in dioxane) are crucial to control reactivity and selectivity during synthesis.

- The synthetic route is adaptable to different aldehydes, enabling the preparation of analogs for medicinal chemistry exploration.

Summary Table of Preparation Methods

| Step | Method | Reagents/Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|

| Amide Coupling | HATU/DIPEA in DMF | 3-Aminopiperidine + 6-chloronicotinic acid | Up to 98 | Room temp, monitored by LC-MS, prep HPLC |

| Reductive Amination | NaBH(OAc)_3/DIPEA | Amine + aldehyde in DCM or DMF | 71-80 | Overnight, room temp, purification by HPLC |

| Protection/Deprotection | Boc protection/removal | Boc protection before coupling; HCl/dioxane for deprotection | Quantitative | Controls selectivity and stability |

Additional Notes on Synthetic Challenges

- The presence of the 6-chloropyridinyl group requires mild conditions to avoid substitution or degradation.

- The 3-aminopiperidine moiety is sensitive to over-alkylation; thus, stoichiometric control and selective protection are essential.

- Analytical techniques such as ^1H NMR and LC-MS are indispensable for confirming structure and purity at each step.

Q & A

Basic: What synthetic methodologies are effective for preparing (3-Aminopiperidin-1-yl)(6-chloropyridin-3-yl)methanone, and how do reaction parameters influence yield?

Methodological Answer:

Key synthetic routes include:

- Coupling Reactions : Metal-catalyzed cross-coupling (e.g., palladium or copper) between 3-aminopiperidine derivatives and 6-chloropyridine-3-carbonyl intermediates. Reaction conditions (temperature, solvent polarity, catalyst loading) critically affect regioselectivity. For example, polar aprotic solvents like DMSO enhance nucleophilic attack on the carbonyl .

- Protection/Deprotection Strategies : The 3-amino group on piperidine may require Boc protection during coupling to prevent side reactions. Deprotection with TFA post-coupling yields the final compound .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate high-purity product.

Advanced: How do steric and electronic properties of the 3-aminopiperidine and 6-chloropyridine moieties influence reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects : The axial 3-amino group on piperidine introduces steric hindrance, favoring transmetallation steps in palladium-catalyzed reactions. Bulky ligands (e.g., XPhos) improve selectivity by stabilizing intermediates .

- Electronic Effects : The electron-withdrawing chlorine on pyridine activates the carbonyl toward nucleophilic attack, while the piperidine’s amino group acts as an electron donor, modulating reaction rates. DFT calculations can predict charge distribution to optimize catalyst choice (e.g., Cu for electron-deficient systems) .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- X-Ray Crystallography : Determines absolute configuration; the chloropyridine ring typically adopts a planar geometry, while the piperidine ring shows chair conformation (bond angles: ~109.5°) .

- Mass Spectrometry (HRMS) : Exact mass ([M+H]⁺) should match theoretical calculations (±2 ppm).

Advanced: How can computational QSAR models predict the biological activity of this compound, and what experimental validation is required?

Methodological Answer:

- QSAR Workflow :

- Descriptor Selection : Molecular weight, logP, H-bond donors/acceptors, and topological polar surface area (TPSA) are calculated.

- Training Data : Use datasets of analogous piperidine-pyridine hybrids with known IC₅₀ values (e.g., kinase inhibitors) .

- Validation : Cross-validate models using leave-one-out (LOO) or k-fold methods. R² > 0.7 indicates reliability .

- Experimental Follow-Up : In vitro assays (e.g., enzyme inhibition, cell viability) validate predictions. Dose-response curves (log[concentration] vs. % inhibition) confirm potency .

Data Contradiction: How to resolve discrepancies in reported catalytic efficiencies for metal-mediated reactions involving this compound?

Methodological Answer:

- Systematic Comparison :

- Catalyst Screening : Test Pd(OAc)₂, CuI, and RhCl₃ under identical conditions (solvent, temperature). Rhodium often outperforms palladium in sterically hindered systems .

- Kinetic Studies : Monitor reaction progress via LC-MS. Apparent rate constants (kₐₚₚ) reveal rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in carbonyl) or in situ XAFS spectroscopy identifies active catalytic species .

Advanced: What enantioselective strategies are viable for synthesizing the 3-aminopiperidine moiety with high optical purity?

Methodological Answer:

- Chiral Auxiliaries : Use (R)- or (S)-Boc-protected piperidine derivatives in asymmetric hydrogenation (e.g., Ru-BINAP catalysts, >90% ee) .

- Dynamic Kinetic Resolution (DKR) : Combine lipases (e.g., CAL-B) with racemization catalysts (Shvo’s catalyst) to convert racemic amines to single enantiomers .

- Crystallization-Induced Asymmetric Transformation (CIAT) : Racemic mixtures in chiral solvents (e.g., (R)-methyl lactate) yield enantiopure crystals .

Basic: How does the compound’s stability under varying pH and temperature conditions impact storage and experimental design?

Methodological Answer:

- pH Stability :

- Acidic Conditions (pH < 3) : Protonation of the amino group leads to ring-opening degradation. Stabilize with citrate buffer (pH 5–6) .

- Basic Conditions (pH > 9) : Hydrolysis of the ketone group occurs. Use inert atmospheres (N₂) to suppress oxidation .

- Thermal Stability : TGA analysis shows decomposition above 200°C. Store at −20°C in amber vials to prevent photodegradation .

Advanced: What mechanistic insights guide the design of derivatives with enhanced bioactivity or reduced toxicity?

Methodological Answer:

- Bioisosteric Replacement : Substitute chlorine with trifluoromethyl (CF₃) to improve metabolic stability (logP reduction) .

- Pro-drug Strategies : Convert the ketone to a ketal or Schiff base for targeted release in low-pH environments (e.g., tumor tissues) .

- Toxicity Profiling : Ames test (mutagenicity) and hERG inhibition assays prioritize derivatives with safer profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.